3-N-Cbz-aminomethylaniline hcl
Description
Contextualization of Aminomethylaniline Derivatives in Contemporary Organic and Medicinal Chemistry Research
Aminomethylaniline derivatives are a class of organic compounds that feature both an aminomethyl group (-CH₂NH₂) and an aniline (B41778) (aminobenzene) core. This structural combination imparts a unique set of chemical properties that make them valuable building blocks in both organic synthesis and medicinal chemistry.
In organic chemistry, these derivatives serve as versatile intermediates. The presence of two reactive sites—the amino group on the side chain and the amino group on the aromatic ring—allows for a wide range of chemical transformations. This enables the synthesis of more complex molecules with diverse functionalities.
In medicinal chemistry, the aminomethylaniline scaffold is recognized as a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a foundation for the development of a wide array of therapeutic agents. For instance, the 2-aminothiazole (B372263) scaffold, another privileged structure, is a core component of clinically used anticancer drugs like dasatinib (B193332) and alpelisib. nih.gov This highlights the potential of such scaffolds in drug discovery. Researchers have documented that various analogs based on privileged scaffolds exhibit potent and selective inhibitory activity against a range of human cancer cell lines, including those of the breast, lung, colon, and prostate. nih.gov
Historical Development and Evolution of Related Chemical Scaffolds in Pharmaceutical Science
The exploration of aromatic and amino-containing scaffolds in pharmaceutical science has a rich history. Early discoveries, such as the sulfonamide antibiotics in the 1930s, demonstrated the therapeutic potential of compounds containing aniline-like structures. Over the decades, medicinal chemists have systematically modified and functionalized these basic scaffolds to enhance efficacy, selectivity, and pharmacokinetic properties.
The evolution of these scaffolds often involves the introduction of various substituents and side chains to the core structure. This process, known as molecular modification or lead optimization, is a cornerstone of modern drug development. The goal is to fine-tune the interaction of the molecule with its biological target while minimizing off-target effects. The development of different generations of antihistamines, for example, showcases the progressive refinement of a central chemical scaffold to improve therapeutic outcomes.
Rationale for Investigating the 3-N-Cbz-aminomethylaniline Core in Chemical Research
The specific investigation into the 3-N-Cbz-aminomethylaniline core is driven by several key factors. The "Cbz" group (carboxybenzyl) is a well-known protecting group for amines in organic synthesis. Its presence in this molecule suggests its utility as a stable intermediate for the controlled synthesis of more complex derivatives. By selectively protecting one of the amino groups, chemists can direct chemical reactions to the other amino group, allowing for precise molecular construction.
Furthermore, the combination of the flexible aminomethyl linker and the rigid aromatic ring in the 3-N-Cbz-aminomethylaniline structure provides a versatile template for designing molecules that can interact with specific biological targets. The spatial arrangement of the functional groups can be tailored to fit into the binding pockets of enzymes or receptors, making it a promising scaffold for the development of novel therapeutic agents. The ongoing research into small molecule antitumor agents that can reduce drug resistance and side effects underscores the demand for new and effective chemical scaffolds like 3-N-Cbz-aminomethylaniline. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.ClH/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12;/h1-9H,10-11,16H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYVWJGMZITUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 N Cbz Aminomethylaniline Hcl
Retrosynthetic Analysis of the 3-N-Cbz-aminomethylaniline Moiety
Retrosynthetic analysis of 3-N-Cbz-aminomethylaniline reveals several potential disconnection points, offering a variety of synthetic strategies. The primary disconnection is at the carbamate (B1207046) linkage, separating the molecule into 3-aminomethylaniline and a source of the benzyloxycarbonyl (Cbz) group, typically benzyl (B1604629) chloroformate. A further disconnection of the 3-aminomethylaniline at the benzylic carbon-nitrogen bond suggests a precursor such as 3-aminobenzyl halide or a related electrophile, and ammonia (B1221849) or a protected amine equivalent. Alternatively, disconnection at the aromatic carbon-nitrogen bond of the aniline (B41778) points towards a precursor like 3-methylaniline, which would require a subsequent amination step.
Another key retrosynthetic approach involves the reduction of a corresponding nitro or cyano group at the 3-position of a suitable precursor. For instance, 3-nitrobenzylamine could be a viable starting material, where the nitro group is reduced to an amine after the aminomethyl group is already in place. Similarly, 3-cyanobenzylamine could be employed, with the cyano group being reduced to the aminomethyl functionality.
Comprehensive Review of Established Synthetic Routes
Established synthetic routes for 3-N-Cbz-aminomethylaniline HCl primarily revolve around the direct amination of substituted anilines and the selective protection of the resulting amino functionality.
Direct Amination Strategies of Substituted Anilines
Direct amination strategies often begin with a readily available substituted aniline. One common approach is the Mannich-type reaction, which involves the condensation of a primary aniline with an aldehyde and a secondary amine. google.com However, the direct aminomethylation of anilines can be challenging due to the potential for multiple substitutions and side reactions. google.com
A more controlled method involves the use of 3-aminobenzyl alcohol as a precursor. This alcohol can be converted to a more reactive leaving group, such as a halide, which is then displaced by an amine. Alternatively, reductive amination of 3-aminobenzaldehyde (B158843) with a suitable nitrogen source can yield the desired 3-aminomethylaniline.
Recent advancements have explored Brønsted acid-catalyzed meta-amination of anisidines, providing a practical route to meta-substituted anilines. nih.gov This method has shown remarkable functional group tolerance and scalability. nih.gov Another innovative approach involves a three-component reaction of acetone (B3395972), amines, and 1,3-diketones to synthesize meta-substituted anilines. rsc.org
Introduction and Selective Protection of the Amino Functionality via Cbz Group
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal by catalytic hydrogenation. total-synthesis.comijacskros.com The introduction of the Cbz group is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comyoutube.com
The protection of the aminomethyl group in 3-aminomethylaniline is a crucial step. The chemoselectivity of this reaction is important, especially when other nucleophilic groups are present. Fortunately, the aliphatic amine of the aminomethyl group is generally more nucleophilic than the aromatic amine of the aniline ring, allowing for selective protection under controlled conditions. Studies have shown that N-benzyloxycarbonylation of amines can be achieved with high chemoselectivity, even in the presence of other functional groups like hydroxyls or aromatic amines. ijacskros.com
The reaction is often carried out using benzyl chloroformate and a base like sodium carbonate or an organic base. total-synthesis.com Alternative reagents such as N-(benzyloxycarbonyloxy)succinimide can be used under neutral conditions. numberanalytics.com The choice of solvent can also influence the reaction; for instance, conducting the reaction in water has been shown to be an environmentally friendly and efficient method. ijacskros.com
Exploration of Novel Catalytic Approaches in Synthesis
The development of novel catalytic methods has opened new avenues for the efficient and selective synthesis of 3-N-Cbz-aminomethylaniline and its precursors.
Transition Metal-Catalyzed Coupling Reactions for Precursors
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, which are central to the synthesis of anilines. While direct C-H amination is an attractive strategy, it often requires harsh conditions. A more common approach is the coupling of an aryl halide or triflate with an amine source, catalyzed by metals like palladium or copper.
For the synthesis of 3-aminomethylaniline precursors, a key strategy would involve the coupling of a 1,3-dihalo- or halo-triflate-benzene with a suitable aminomethylating reagent. Alternatively, the coupling of 3-haloaniline with a protected aminomethyl source could be employed.
Organocatalytic Strategies for Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. mdpi.comyoutube.com While 3-N-Cbz-aminomethylaniline itself is achiral, the development of organocatalytic methods for the asymmetric synthesis of related chiral aminomethylanilines is a significant area of research. nih.govnih.gov
For instance, the enantioselective addition of nucleophiles to imines generated in situ from an aldehyde and an amine is a common organocatalytic strategy. This could be applied to the synthesis of chiral derivatives of 3-aminomethylaniline. Proline and its derivatives are often used as catalysts in these reactions, proceeding through an enamine or iminium ion intermediate to control the stereochemical outcome. youtube.com
The application of iminium-ion catalysis, for example, has been successful in the asymmetric 1,4-addition of nucleophiles to α,β-unsaturated aldehydes, a strategy that could be adapted for the synthesis of chiral building blocks for more complex molecules containing the aminomethylaniline scaffold. mdpi.com
Enantioselective Synthesis and Chiral Resolution Techniques for Analogues
The synthesis of single-enantiomer chiral amines is a significant challenge in organic chemistry. For analogues of 3-N-Cbz-aminomethylaniline, where a stereocenter can be introduced at the aminomethyl group, several strategies can be employed to achieve high levels of enantiopurity. These methods can be broadly categorized into asymmetric synthesis, where the desired enantiomer is formed directly, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.
Asymmetric Synthesis:
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amines and their derivatives. Chiral phosphoric acids and their derivatives, such as BINOL-based catalysts, have been successfully used to catalyze the asymmetric addition of various nucleophiles to imines, a key step in the synthesis of chiral amine analogues. For instance, the enantioselective Mannich reaction of ethyl nitroacetate (B1208598) with N-Boc-protected isatin (B1672199) imines, catalyzed by a cinchona alkaloid derivative at a very low loading (0.0225 mol%), has been shown to produce chiral 3-amino-2-oxindoles with high yields (51–91%) and excellent enantioselectivities (92–99% ee) after a subsequent denitration step. beilstein-journals.org While not a direct synthesis of a 3-aminomethylaniline analogue, this demonstrates the potential of organocatalysis in creating chiral amine functionalities with high stereocontrol.
Another promising approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For example, phenylglycinol has been shown to be a powerful chiral auxiliary in ammonium (B1175870) ylide-mediated reactions to produce chiral epoxides and aziridines with excellent stereoselectivity. nih.gov This strategy could be adapted for the synthesis of chiral 3-aminomethylaniline analogues.
Chiral Resolution:
Kinetic resolution is a widely used technique for separating racemic mixtures. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the unreacted starting material enriched in the other enantiomer. Chiral acylating agents have been effectively used for the kinetic resolution of various nitrogen-containing heterocycles, achieving good selectivity. acs.org
Enzyme-catalyzed reactions offer a highly selective alternative for chiral resolution. Lipases, for instance, can selectively acylate one enantiomer of a racemic amine in the presence of an alkyl ester, allowing for the separation of the acylated product from the unreacted enantiomer. organic-chemistry.org This biocatalytic approach often proceeds under mild conditions and with high enantioselectivity.
The following table summarizes some of the methodologies applicable to the enantioselective synthesis and resolution of chiral amine analogues:
| Methodology | Catalyst/Reagent | Substrate Type | Key Features |
| Organocatalytic Mannich Reaction | Cinchona alkaloid derivatives | N-protected imines | Low catalyst loading, high yields and enantioselectivity. beilstein-journals.org |
| Chiral Auxiliary-Directed Synthesis | Phenylglycinol | Amide-stabilized ammonium ylides | Excellent stereocontrol in the formation of three-membered rings. nih.gov |
| Kinetic Resolution | Chiral acylating agents | Racemic amines/N-heterocycles | Good selectivity for the separation of enantiomers. acs.org |
| Enzymatic Resolution | Lipases | Racemic amines | High enantioselectivity under mild reaction conditions. organic-chemistry.org |
Process Intensification and Scalability Considerations for Research Applications
Translating a synthetic route from a small-scale laboratory experiment to a larger, more practical scale for research applications presents a unique set of challenges. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, offers valuable strategies for addressing these challenges. acs.orgresearchgate.net For the synthesis of compounds like this compound on a research scale (grams to kilograms), the focus is on efficiency, safety, and reproducibility.
Continuous Flow Chemistry:
One of the most significant advancements in process intensification for fine chemical synthesis is the adoption of continuous flow reactors. acs.org In contrast to traditional batch processing, where reagents are mixed in a single vessel, flow chemistry involves the continuous pumping of reactants through a network of tubes or channels. This approach offers several advantages for research-scale synthesis:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risks associated with exothermic reactions or the handling of unstable intermediates. acs.org
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and selectivities compared to batch reactions. researchgate.net
Scalability: Scaling up a flow process often involves running the system for a longer duration or using multiple reactors in parallel, which can be more straightforward than redesigning a large batch reactor. acs.org
One-Pot and Telescoped Syntheses:
Immobilized Catalysts and Enzymes:
The use of solid-supported or immobilized catalysts and enzymes is another key strategy for process intensification. nih.gov Immobilization facilitates the separation of the catalyst from the reaction mixture, allowing for its easy recovery and reuse. This is particularly beneficial for expensive or precious metal catalysts. For example, an immobilized nitroreductase has been used in a continuous packed-bed reactor for the synthesis of anilines, demonstrating the potential for sustainable and reusable biocatalytic systems. nih.gov
The following table outlines key considerations for scaling up the synthesis of functionalized anilines for research applications:
| Consideration | Strategy | Benefits for Research Scale |
| Safety | Continuous Flow Chemistry | Minimized inventory of hazardous materials, better control over reaction exotherms. acs.org |
| Efficiency | One-Pot/Telescoped Reactions | Reduced workup and purification steps, higher overall yields, less solvent waste. acs.org |
| Reproducibility | Continuous Flow Chemistry | Precise control over reaction parameters (temperature, residence time), leading to consistent product quality. mdpi.com |
| Catalyst Recovery | Immobilized Catalysts/Enzymes | Facile separation and reuse of expensive catalysts, reduced product contamination. nih.gov |
By embracing these advanced synthetic methodologies, researchers can more effectively and efficiently access complex chiral molecules like analogues of this compound, paving the way for further scientific discovery.
Chemical Transformations and Derivatization Strategies of 3 N Cbz Aminomethylaniline Hcl
Reactivity Profiling of the Aminomethylaniline Functional Groups
The core structure of 3-N-Cbz-aminomethylaniline contains two distinct nitrogen nucleophiles: a primary aromatic amine (aniline) and a Cbz-protected primary benzylic amine. The hydrochloride salt form implies that the aniline (B41778) nitrogen is protonated. For reactions involving this amine, neutralization with a suitable base is a prerequisite to unmask its nucleophilic character. The disparate electronic environments of these two amino groups—one aromatic and one benzylic—govern their reactivity and allow for selective functionalization.
Amide Bond Formation and Applications in Peptide Synthesis
The aniline nitrogen of the scaffold, once deprotonated, can serve as a nucleophile in amide bond formation reactions. Although aromatic amines are generally less nucleophilic than their aliphatic counterparts, they readily react with activated carboxylic acid derivatives to form stable amide linkages. Standard peptide coupling reagents are effective in mediating this transformation.
Research has shown that N-Cbz-protected amino acids can react with various aryl amines using activators like methanesulfonyl chloride in the presence of a non-nucleophilic base to yield arylamides under mild conditions that prevent racemization. organic-chemistry.org This approach is directly applicable to 3-N-Cbz-aminomethylaniline, allowing it to be incorporated as a C-terminal mimic or an internal non-natural residue in peptide chains. The resulting structure introduces a unique bend and rigidity compared to natural amino acid residues.
The general reaction involves activating a carboxylic acid (such as an N-protected amino acid) and then introducing the aniline component. This strategy is foundational in creating peptidomimetics where the 3-aminobenzylamine (B1275103) core replaces or modifies standard peptide structures.
Table 1: Representative Amide Bond Formation Reactions
| Carboxylic Acid Source | Coupling/Activating Agent | Amine Nucleophile | Typical Product |
|---|---|---|---|
| N-Boc-Alanine | HATU, DIPEA | 3-N-Cbz-aminomethylaniline | Boc-Ala-(3-N-Cbz-aminomethyl)anilide |
| Benzoic Acid | EDC, HOBt | 3-N-Cbz-aminomethylaniline | N-(3-((Cbz-amino)methyl)phenyl)benzamide |
| N-Cbz-Glycine | TiCl4, Pyridine nih.gov | 3-N-Cbz-aminomethylaniline | Cbz-Gly-(3-N-Cbz-aminomethyl)anilide |
| Acetic Anhydride | (Self-activating) | 3-N-Cbz-aminomethylaniline | N-(3-((Cbz-amino)methyl)phenyl)acetamide |
Further Coupling Reactions and Heterocyclic Ring Formation
The aniline functional group is a cornerstone for numerous carbon-nitrogen and carbon-carbon bond-forming reactions, many of which are catalyzed by transition metals. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the arylation of the aniline nitrogen with aryl halides or triflates, leading to diarylamine structures. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com Conversely, the aniline itself can be a coupling partner in reactions if the molecule is first converted to an aryl halide or triflate.
Furthermore, the aniline moiety is a key precursor for the synthesis of a vast array of nitrogen-containing heterocyclic compounds. rsc.org For instance, condensation reactions with 1,3-dicarbonyl compounds can yield benzodiazepine (B76468) or related seven-membered ring systems. The Skraup or Doebner-von Miller reactions can be employed to construct quinoline (B57606) rings, although these often require harsh acidic conditions. More modern, milder methods for heterocycle synthesis are also applicable. One such strategy involves a one-pot, three-component reaction between a 1,3-diketone, an amine, and acetone (B3395972) to generate substituted anilines, a process that highlights the versatility of the aniline core in building complex cyclic systems. beilstein-journals.org Similarly, 2-aminobenzylamine derivatives (an ortho-isomer of the deprotected scaffold) are used to synthesize dihydroquinazolines through cyclodehydration with various C2 donors. nih.govresearchgate.net
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of 3-N-Cbz-aminomethylaniline is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the directing effects of the two substituents.
The aniline amino group (-NH₂) is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density into the ring via resonance. cognitoedu.orgorganicchemistrytutor.com The Cbz-aminomethyl group (-CH₂NHCbz) is considered a weakly deactivating group due to the electron-withdrawing inductive effect of the carbamate (B1207046) moiety, but it still directs incoming electrophiles to the ortho and para positions.
Given their meta relationship on the ring, their directing effects are additive:
Position 2: Ortho to the -NH₂ group and ortho to the -CH₂NHCbz group. This position is strongly activated.
Position 4: Para to the -NH₂ group and ortho to the -CH₂NHCbz group. This position is also strongly activated.
Position 6: Ortho to the -NH₂ group and meta to the -CH₂NHCbz group. This position is activated.
Position 5: Meta to the -NH₂ group and para to the -CH₂NHCbz group. This position is the least favored for substitution.
Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions are expected to occur primarily at positions 2, 4, and 6, with potential for di- or tri-substitution under forcing conditions.
Nucleophilic aromatic substitution (NAS) on the unmodified phenyl ring is generally not feasible. NAS reactions require a good leaving group (like a halide) and the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. The 3-N-Cbz-aminomethylaniline scaffold lacks these features.
Strategic De-protection of the Cbz Group and Subsequent Functionalization
The carboxybenzyl (Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions and the variety of methods available for its removal. total-synthesis.com The choice of deprotection strategy is critical to ensure compatibility with other functional groups in the molecule.
The most common method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst). total-synthesis.comscientificupdate.com This method is clean and efficient, yielding the free amine, toluene, and carbon dioxide. Transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) or triethylsilane is an alternative that avoids the need for gaseous hydrogen. organic-chemistry.org
However, hydrogenation is not suitable for substrates containing sensitive reducible groups like alkenes, alkynes, or certain aryl halides. scientificupdate.com In such cases, alternative methods are employed:
Acidic Cleavage: Strong acids like HBr in acetic acid can cleave the Cbz group, although this method can be harsh. total-synthesis.com
Lewis Acid-Mediated Cleavage: Lewis acids such as AlCl₃ or TMSI (trimethylsilyl iodide) can effect deprotection. organic-chemistry.orgscientificupdate.com
Nucleophilic Cleavage: A milder, more recent method involves nucleophilic attack on the benzylic carbon of the Cbz group using a thiol, which is particularly useful for sensitive substrates. organic-chemistry.orgscientificupdate.com
Table 2: Comparison of Cbz Deprotection Methods
| Method | Reagents | Advantages | Limitations |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Clean, high yield, mild conditions. total-synthesis.com | Incompatible with reducible groups (alkenes, alkynes, nitro groups, some halides). scientificupdate.com |
| Transfer Hydrogenation | HCOONH₄, Pd/C | Avoids gaseous H₂, generally safe and efficient. organic-chemistry.org | Similar limitations to catalytic hydrogenolysis. |
| Acidic Cleavage | HBr in Acetic Acid | Effective when hydrogenation is not possible. total-synthesis.com | Harsh conditions, not suitable for acid-labile groups. |
| Nucleophilic Cleavage | Thiol (e.g., 2-mercaptoethanol), Base organic-chemistry.org | Very mild, tolerates many reducible functional groups. scientificupdate.com | Requires nucleophilic conditions. |
Upon removal of the Cbz group, the bifunctional intermediate 3-aminobenzylamine is generated. sigmaaldrich.com This molecule possesses two primary amines of differing reactivity: a benzylic amine and an aromatic amine. The benzylic amine is more nucleophilic and basic, allowing for selective functionalization under controlled conditions (e.g., acylation, alkylation, reductive amination) while leaving the less reactive aniline nitrogen untouched. This differential reactivity is a powerful tool for building molecular complexity.
Design and Synthesis of Diversified Compound Libraries from the Core Scaffold
The 3-N-Cbz-aminomethylaniline scaffold is an excellent starting point for the construction of combinatorial compound libraries, which are essential tools in drug discovery and materials science. rsc.orgijpsr.com Its multiple, orthogonally-addressable functionalization points allow for the systematic generation of a large number of diverse analogues.
A typical library synthesis strategy could involve a "scaffold decoration" approach: enamine.net
Core Modification (Ring Functionalization): The parent scaffold is subjected to various electrophilic aromatic substitution reactions (as described in section 3.2) to introduce diversity around the phenyl ring (e.g., installing halogens, nitro groups, or alkyl chains).
Deprotection: The Cbz group is removed from the collection of ring-functionalized intermediates, unmasking the benzylic amine (section 3.3).
Parallel Amine Functionalization: The resulting library of substituted 3-aminobenzylamines is then reacted in parallel with a diverse set of building blocks. The more reactive benzylic amine can be selectively coupled with various carboxylic acids, sulfonyl chlorides, or isocyanates.
Parallel Aniline Functionalization: In a subsequent step, the less reactive aniline nitrogen can be functionalized, for example, through Buchwald-Hartwig coupling or by reaction with highly reactive electrophiles.
This multi-directional approach allows for the rapid generation of thousands of unique compounds from a single, versatile core structure. enamine.netacs.org
Table 3: Hypothetical Library Design from 3-N-Cbz-aminomethylaniline
| Scaffold | Step 1: R1 (Ring Substitution via EAS) | Step 2: Deprotection | Step 3: R2 (Benzylic Amine Acylation) | Step 4: R3 (Aniline Arylation) |
|---|---|---|---|---|
| 3-N-Cbz-aminomethylaniline | -H (none) | Cbz Removal (H₂/PdC) | -CO-CH₃ | -Ph |
| -Br (at C4) | -CO-Cyclopropyl | -4-Pyridyl | ||
| -NO₂ (at C6) | -SO₂-CH₃ | -3-Thienyl | ||
| -Cl (at C2, C4) | -CO-Ph-OCH₃ | -2-Pyrimidinyl |
Medicinal Chemistry Research on Derivatives of 3 N Cbz Aminomethylaniline Hcl
Scaffold-Based Drug Design and Library Synthesis for Biological Screening
There is no available research detailing the use of 3-N-Cbz-aminomethylaniline HCl as a central scaffold for the systematic design and synthesis of a chemical library aimed at biological screening. The concept of a molecular scaffold, which represents a core structure for derivatization, is a cornerstone of modern drug discovery. nih.gov However, the application of this concept to the specific molecule has not been reported.
Elucidation of Structure-Activity Relationships (SAR) within Derivative Series
Consequently, without synthesized libraries of derivatives, there are no published structure-activity relationship (SAR) studies for series of compounds derived from the this compound scaffold. SAR analysis is fundamental to understanding how chemical modifications to a core structure influence its biological activity, a critical step in optimizing a lead compound. nih.govresearchgate.net
Identification and Validation of Molecular Targets for Biologically Active Analogues
The process of identifying and validating the specific molecular targets of biologically active compounds is a crucial phase in drug discovery. nih.gov As there are no publicly documented biologically active analogues of this compound, there is likewise no information on any identified or validated molecular targets for such derivatives.
Preclinical Investigations of Pharmacological Potential of Derivatives
In the absence of synthesized derivatives with demonstrated biological activity, there are no preclinical investigations to report, including:
Strategic Optimization of Lead Compounds Derived from the Scaffold
Lead optimization is an iterative process of refining a promising compound to enhance its therapeutic properties. acs.org Since no initial "hit" or "lead" compounds derived from the this compound scaffold have been reported in the literature, there are no subsequent studies on their strategic optimization.
Computational and Theoretical Investigations of 3 N Cbz Aminomethylaniline Hcl and Its Analogues
Conformational Analysis and Energy Landscape Exploration
A thorough conformational analysis is the first step in understanding a molecule's behavior. This process involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt and determining their relative energies. The collection of all possible conformations and their corresponding energy levels is known as the energy landscape.
For a molecule like 3-N-Cbz-aminomethylaniline HCl, which possesses several rotatable bonds—notably around the aminomethyl bridge and the carbamate (B1207046) group—a complex energy landscape is expected. Different conformers could exhibit distinct properties and biological activities. Techniques such as systematic or stochastic conformational searches, followed by geometry optimization using methods like molecular mechanics or quantum mechanics, would be necessary to map out this landscape. Such studies would reveal the most stable (lowest energy) conformations and the energy barriers between them, providing crucial insights into the molecule's flexibility and preferred shapes. However, no such specific studies have been published for this compound.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, offer a deeper understanding of a molecule's electronic structure, reactivity, and spectroscopic properties. Methods like Density Functional Theory (DFT) are workhorses in this field.
For this compound, these calculations could predict a wealth of information:
| Predicted Property | Significance |
| Electron Distribution and Molecular Orbitals (HOMO/LUMO) | Reveals regions of high and low electron density, indicating sites susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions. |
| Electrostatic Potential (ESP) Map | Visualizes the charge distribution and helps predict intermolecular interactions, such as hydrogen bonding. |
| Reactivity Descriptors | Parameters like hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity. |
| Spectroscopic Predictions (NMR, IR, UV-Vis) | Calculated spectra can aid in the structural characterization of the synthesized compound and help interpret experimental data. |
While these theoretical predictions are invaluable, the scientific literature currently lacks specific reports of these quantum chemical calculations for this compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, where researchers aim to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or nucleic acid.
Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the ligand-target complex over time. MD simulations provide a more dynamic picture, revealing the stability of the binding, the flexibility of the complex, and the key interactions that hold the two molecules together.
For this compound, these simulations would require a specific biological target to be identified. Once a target is proposed, docking studies could predict the binding affinity and the specific amino acid residues involved in the interaction. MD simulations would then offer a more detailed view of the stability and dynamics of this interaction. At present, no such molecular docking or dynamics studies featuring this compound have been published.
In Silico Screening and Virtual Library Design Based on the Scaffold
The core structure of a molecule, often referred to as its scaffold, can serve as a template for the design of new compounds with desired properties. In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those that are most likely to bind to a drug target.
The 3-aminomethylaniline scaffold, of which this compound is a derivative, could potentially be used to create a virtual library of related compounds. This library could then be screened against various biological targets to identify potential lead compounds for drug discovery. This process typically involves:
Scaffold Selection: Defining the core 3-aminomethylaniline structure.
Virtual Library Generation: Systematically adding different chemical groups (R-groups) to the scaffold to create a diverse set of virtual molecules.
High-Throughput Virtual Screening: Using docking or other methods to rapidly assess the potential of each compound in the library to interact with a target.
This powerful approach accelerates the initial stages of drug discovery. However, the application of this strategy specifically using the 3-aminomethylaniline scaffold and its Cbz-protected derivatives has not been detailed in the scientific literature.
Advanced Analytical Methodologies for Research on 3 N Cbz Aminomethylaniline Hcl and Its Derivatives
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of 3-N-Cbz-aminomethylaniline HCl. It provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the parent molecule and its fragments. This level of precision is critical for confirming the identity of the target compound and distinguishing it from isobaric impurities, which have the same nominal mass but different elemental formulas.
In a typical analysis, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions measured. For this compound, this would involve identifying the molecular ion corresponding to the protonated form of the free base, [C₁₅H₁₆N₂O₂ + H]⁺. The high accuracy of HRMS can confirm the elemental formula as C₁₅H₁₇N₂O₂⁺.
Furthermore, fragmentation patterns obtained through tandem mass spectrometry (MS/MS) experiments offer detailed structural information. By inducing fragmentation of the molecular ion and analyzing the resulting product ions, researchers can piece together the molecule's structure. For instance, characteristic losses, such as the benzyl (B1604629) group or the entire Cbz protecting group, can be observed, confirming the connectivity of the molecule.
Impurity profiling is another key application of HRMS. The high sensitivity and mass accuracy of this technique enable the detection and identification of low-level impurities that may arise from the synthesis, such as starting materials, by-products, or degradation products. This is essential for ensuring the purity of the compound and for optimizing synthetic processes to minimize the formation of unwanted substances.
Table 1: Illustrative HRMS Fragmentation Data for a Related Compound
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Proposed Structure of Fragment |
| 271.1441 | Loss of benzyl radical | 179.0764 | [C₈H₉N₂O₂]⁺ |
| 271.1441 | Loss of CO₂ | 227.1543 | [C₁₄H₁₉N₂]⁺ |
| 271.1441 | Loss of benzyloxycarbonyl group | 135.0811 | [C₈H₉N₂]⁺ |
This table is illustrative and shows potential fragmentation patterns for a compound with a similar core structure.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural characterization of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR are standard for initial characterization, advanced two-dimensional (2D) NMR techniques are often necessary for the unambiguous assignment of all proton and carbon signals, especially for complex derivatives of this compound.
Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, revealing which protons are adjacent to one another in the molecule's structure. For this compound, COSY would be used to confirm the coupling between the -CH₂- and -NH- protons of the aminomethyl group, as well as the coupling patterns of the protons on the two aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is valuable for determining the preferred conformation of the molecule in solution.
Table 2: Illustrative ¹³C NMR Chemical Shift Assignments for a Cbz-protected Aminobenzylamine Derivative
| Atom | Chemical Shift (ppm) |
| C=O (Carbamate) | 156.5 |
| Aromatic C (Aniline Ring) | 148.2, 137.1, 129.3, 118.9, 117.5 |
| Aromatic C (Benzyl Ring) | 136.8, 128.6, 128.1, 127.9 |
| CH₂ (Benzyl) | 67.2 |
| CH₂ (Aminomethyl) | 45.8 |
This table is illustrative and shows typical chemical shift ranges for a compound with a similar structure.
Chromatographic Techniques (e.g., HPLC, SFC, GC-MS) for Purity Assessment and Separation of Isomers
Chromatographic techniques are central to assessing the purity of this compound and for separating it from isomers and other impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a method can be developed to separate the main compound from any impurities. The purity is then typically determined by measuring the area of the peak corresponding to the target compound as a percentage of the total area of all peaks in the chromatogram.
The separation of isomers, such as the 2- and 4-substituted analogues of 3-N-Cbz-aminomethylaniline, is a critical application of chromatography. These isomers often have very similar physical properties, making them difficult to separate by other means. Chiral chromatography, a specialized form of HPLC, would be necessary if the molecule or its derivatives contained stereocenters, in order to separate enantiomers.
Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC, using a supercritical fluid such as CO₂ as the mobile phase. SFC can offer faster separations and is considered a "greener" technique due to the reduction in organic solvent usage. It is particularly effective for preparative separations, where the goal is to isolate larger quantities of the pure compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, although it may be less suitable for a relatively non-volatile and thermally labile compound like this compound without derivatization. However, it can be very effective for analyzing more volatile starting materials or potential by-products.
Table 3: Example HPLC Method Parameters for Analysis of a Related Aromatic Amine
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
This table provides an example of typical HPLC conditions and is for illustrative purposes.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to calculate the positions of all atoms in the crystal lattice with very high precision.
For this compound, a successful X-ray crystallographic analysis would provide definitive proof of its structure, including bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity of the atoms and the relative positions of the substituents on the aniline (B41778) ring.
Furthermore, X-ray crystallography reveals the conformation of the molecule in the solid state. This can provide insights into the preferred spatial arrangement of the flexible parts of the molecule, such as the Cbz group and the aminomethyl linker. Information about intermolecular interactions, such as hydrogen bonding and pi-stacking, can also be obtained from the crystal structure. These interactions are crucial for understanding the physical properties of the solid material, such as its melting point and solubility.
The hydrochloride salt form of the compound would show the protonation site, expected to be the aniline nitrogen or the aminomethyl nitrogen, and the interaction with the chloride counter-ion in the crystal lattice.
Future Research Directions and Unaddressed Challenges for 3 N Cbz Aminomethylaniline Hcl
Exploration of Sustainable and Green Synthetic Routes
The chemical industry's growing emphasis on sustainability has spurred research into environmentally benign synthetic methods. For aniline (B41778) derivatives like 3-N-Cbz-aminomethylaniline HCl, this involves moving away from traditional processes that often rely on harsh conditions, toxic reagents, and precious-metal catalysts. nih.gov
Future research is focused on several key areas of green chemistry:
Biocatalysis: A promising sustainable alternative involves the use of enzymes. For instance, chemoenzymatic methods utilizing nitroreductase (NR) enzymes can convert nitroaromatic precursors to anilines under mild conditions, such as room temperature and atmospheric pressure in aqueous buffers. nih.govacs.org This approach avoids the need for high-pressure hydrogen gas and expensive metal catalysts, offering high chemoselectivity. nih.gov The development of immobilized enzyme systems in continuous flow reactors further enhances this method's efficiency, allowing for catalyst reuse and streamlined product extraction. nih.govacs.org
Alternative Catalysts and Reagents: Research into novel catalytic systems offers another path to greener synthesis. One such method involves the use of a hydroxyapatite-supported palladium (Pd/HAP) nanoparticle catalyst with hydrazine (B178648) as the nitrogen source to selectively synthesize primary anilines from cyclohexanones. rsc.org This process effectively suppresses the formation of undesired secondary aniline byproducts. rsc.org
Energy-Efficient Reactions: Photoredox catalysis is an emerging field that uses light to drive chemical reactions, often under milder conditions than traditional thermal methods. rsc.org Exploring photoredox-mediated pathways for the synthesis of functionalized anilines could significantly reduce the energy consumption and environmental impact of the production process. rsc.org
Comparison of Synthetic Approaches for Anilines
| Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| Traditional Chemical Synthesis | High temperatures, precious-metal catalysts (e.g., Pt, Pd), high-pressure H2. nih.gov | Well-established and versatile. | High energy consumption, safety risks (H2 gas), expensive and toxic catalysts. nih.gov |
| Chemoenzymatic Synthesis | Nitroreductase enzymes, aqueous buffer, room temperature and pressure. nih.govacs.org | Sustainable, mild conditions, high chemoselectivity, avoids toxic reagents. nih.gov | Enzyme stability and cost, substrate scope limitations. acs.org |
| Supported Nanoparticle Catalysis | Pd on hydroxyapatite, uses hydrazine as N source. rsc.org | High selectivity for primary anilines, suppresses byproducts. rsc.org | Catalyst deactivation, cost of palladium. |
Identification of Novel Therapeutic Applications and Biological Pathways
Aniline scaffolds are prevalent in many approved drugs and drug candidates due to their versatile structure and ability to interact with biological targets. cresset-group.com However, the aniline group can also present challenges, such as metabolic instability or toxicity, which drives the need for chemical modification. cresset-group.com Research on this compound and its derivatives is aimed at leveraging its structural features to develop new therapeutic agents.
Future research directions include:
Fine-Tuning Pharmacological Properties: By modifying the aniline core or its substituents, medicinal chemists can optimize a compound's properties. cresset-group.com Substituting or derivatizing the aniline group can enhance bioavailability, improve solubility, and increase selectivity for a specific biological target, thereby reducing off-target effects. cresset-group.com
Discovery of Novel Drug Candidates: The structural motif of this compound can be incorporated into larger molecules to screen for new biological activities. For example, derivatives of related amine structures have been developed as potent and selective Kappa Opioid Receptor (KOR) antagonists, which have potential applications in treating neuropsychiatric disorders and pain. acs.org
Exploring New Biological Targets: A key challenge is to identify the specific biological pathways through which new aniline derivatives exert their effects. Initial screening can identify "drug-like" properties, but further investigation is required to understand their mechanism of action and potential for treating various diseases. mdpi.com This involves assessing absorption, distribution, metabolism, and excretion (ADME) profiles early in the research process. mdpi.com
Integration with High-Throughput Screening and Automation in Chemical Synthesis
The discovery and development of new molecules can be dramatically accelerated through modern automation and screening technologies. nih.gov Integrating these tools into the research workflow for compounds like this compound is a critical future direction.
High-Throughput Screening (HTS): HTS uses robotics, detectors, and software to rapidly test thousands of chemical compounds for their activity against a specific biological target. nih.gov Libraries of derivatives based on the this compound scaffold can be synthesized and screened to quickly identify "hit" compounds with desired biological activity, significantly shortening the initial phase of drug discovery. nih.govewadirect.com
Automated Synthesis Platforms: The synthesis process itself is undergoing a revolution driven by artificial intelligence (AI) and robotics. youtube.com Integrated platforms, such as SRI Biosciences' SynFini™, can automate the entire chemistry workflow from idea to molecule. youtube.com
AI-Powered Route Design: AI algorithms analyze vast chemical databases to design and optimize synthetic routes in seconds, prioritizing strategies based on cost, success probability, and ease of execution. youtube.com
Robotic Reaction Validation: High-throughput, micro-scale robotics can test and validate numerous reaction conditions simultaneously, quickly identifying the optimal parameters for synthesis. youtube.com
Automated Production: Once a route is validated, a modular, computer-controlled system can perform the multi-step synthesis in a continuous flow process, enabling the production of material for testing in days instead of weeks or months. youtube.com This automated approach ensures reproducibility and can accelerate the creation of compound libraries for HTS. nih.gov
Components of an Automated Chemical Synthesis Platform
| Component | Function | Benefit | Reference |
|---|---|---|---|
| AI Route Planner | Analyzes data to design and optimize synthetic routes. | Reduces design time from days to seconds; improves success rate. | youtube.com |
| High-Throughput Robotics | Performs and tests many reactions at a micro-scale. | Accelerates reaction optimization; minimizes reagent use. | youtube.com |
| Automated Flow Chemistry | Executes multi-step syntheses in a continuous, modular plant. | Increases speed, ensures reproducibility, enables on-demand production. | youtube.com |
| Real-time Analytics | Integrates analytical feedback (e.g., LC-MS) into the process. | Allows for immediate adjustments and quality control. | nih.govyoutube.com |
Development of Robust Methodologies for Stereoselective Synthesis and Large-Scale Production for Research Purposes
As derivatives of this compound become more complex, controlling their three-dimensional structure (stereochemistry) becomes crucial, as different stereoisomers can have vastly different biological activities. Furthermore, producing sufficient quantities for advanced research requires scalable and robust synthetic methods.
Stereoselective Synthesis: The development of chiral derivatives requires precise control over their stereochemistry. While this compound itself is achiral, its derivatives often are not. Future research will focus on adapting established stereoselective methods, such as:
Use of Chiral Auxiliaries: Attaching a temporary chiral group to the starting material to direct the stereochemical outcome of a reaction. nih.govnih.gov
Addition to Chiral Imines: Using chiral amines or aldehydes to form imine intermediates that guide the nucleophilic addition to a specific face of the molecule. nih.gov
Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one stereoisomer over another. nih.gov
Large-Scale Production for Research: Scaling up a synthesis from milligrams to grams or kilograms presents significant challenges in terms of safety, efficiency, and cost. Methodologies that are effective on a small lab scale may not be viable for larger quantities. Future efforts will focus on developing robust processes suitable for pilot-scale production. The continuous flow systems used in green chemistry and automated synthesis are highly advantageous for scaling up, as they offer better heat management, improved safety, and more consistent product quality compared to traditional large-batch reactors. nih.govacs.org
Q & A
Basic Synthesis Optimization
Q: What are the optimal reaction conditions for synthesizing 3-N-Cbz-aminomethylaniline HCl, and how do solvent choice and temperature affect yield? A: Synthesis typically involves nucleophilic substitution under reflux conditions. For example, chloroalkane intermediates (e.g., C₇H₇Cl) react with amines in acetone at elevated temperatures (~60–80°C) to form carbamate-protected derivatives like this compound . Key parameters include:
- Solvent : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity and stabilize intermediates.
- Temperature : Prolonged reflux (4–6 hours) ensures complete substitution but may risk decomposition.
- Purification : Use vacuum filtration with Büchner funnels and recrystallization from ethanol to isolate the hydrochloride salt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
